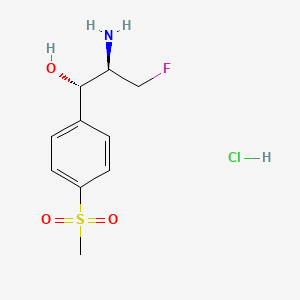
ent-Florfenicol Amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol Amine Hydrochloride: is a synthetic compound primarily used in research settings. It is a derivative of florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C10H14FNO3S•HCl, and it has a molecular weight of 283.75 . This compound is known for its antibacterial properties and is used in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of ent-Florfenicol Amine Hydrochloride involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to ensure the compound meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Applications De Recherche Scientifique
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent.
Industry: Applied in the formulation of veterinary medicines and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This action is similar to that of its parent compound, florfenicol, and other related antibiotics like thiamphenicol and chloramphenicol .
Comparaison Avec Des Composés Similaires
Florfenicol: A broad-spectrum antibiotic used in veterinary medicine.
Thiamphenicol: Another antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but more side effects
Comparison: ent-Florfenicol Amine Hydrochloride is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially reduced side effects compared to its parent compound, florfenicol. Additionally, its use in research settings allows for the exploration of new applications and the development of improved antibacterial agents .
Propriétés
Formule moléculaire |
C10H15ClFNO3S |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
Clé InChI |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)N)O.Cl |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


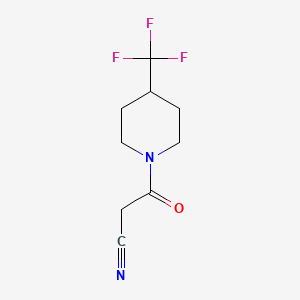
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
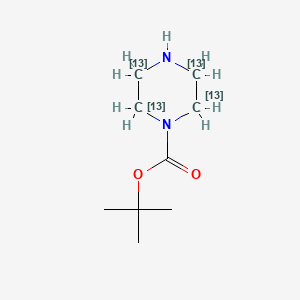
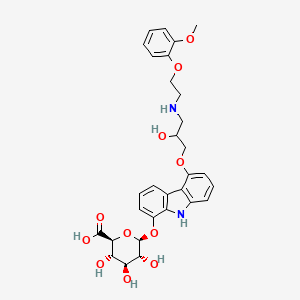
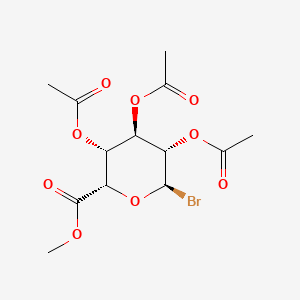

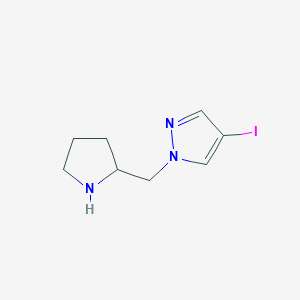
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)

![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

